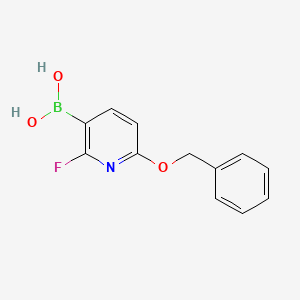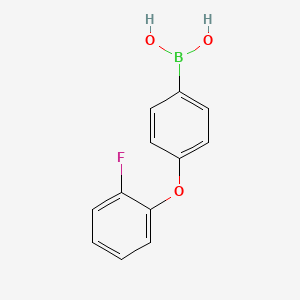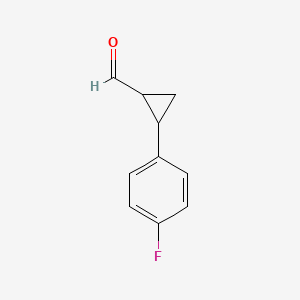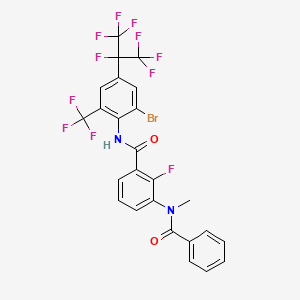
Broflanilide
Übersicht
Beschreibung
Broflanilide is a complex, polycyclic, organohalogen insecticide known for its novel mode of action. It was discovered by Mitsui Chemicals and is classified under the Insecticide Resistance Action Committee (IRAC) Group 30 as a meta-diamide GABA-gated chloride channel allosteric modulator . This compound is highly effective against various pests, including Lepidopteran, Coleopteran, and Thysanopteran pests .
Wirkmechanismus
Target of Action
Broflanilide primarily targets the gamma-aminobutyric acid receptor (GABAR) in insect pests . GABAR is a major inhibitory neurotransmitter in the central nervous system of insects .
Mode of Action
this compound acts as a meta-diamide GABA-gated chloride channel allosteric modulator . It binds to a unique site on the GABA receptor, rendering it non-functional . This obstruction prevents GABA from transmitting inhibitory signals, leading to overexcitation and incapacitation of the insect .
Biochemical Pathways
The overexcitation caused by this compound disrupts the normal biochemical pathways in the insect’s nervous system . This disruption leads to a state of hyperactivity, eventually incapacitating the insect . Additionally, this compound has been found to affect the molting of insects by significantly inhibiting the expression of chitinase, ecdysteroid, and related genes .
Pharmacokinetics
Its hydrolysis rate exhibits a significant temperature dependence, and it is significantly affected by the pH of the system .
Result of Action
The result of this compound’s action at the molecular level is the disruption of the normal functioning of the insect’s nervous system, leading to its incapacitation . At the cellular level, it causes changes in gene expression related to molting and development . It also has significant sublethal effects, including prolonged development duration in larvae, reduced pupation rate and pupae weight, and decreased egg hatchability .
Action Environment
Environmental factors such as temperature and pH significantly influence the action, efficacy, and stability of this compound . For instance, its hydrolysis rate increases with rising temperature and varies with pH . The type of soil also affects its dissipation rate . Therefore, these factors should be considered when using this compound to ensure its effectiveness and minimize potential environmental impact.
Biochemische Analyse
Biochemical Properties
Broflanilide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 monooxygenases, which are involved in the detoxification process of the compound. Enhanced activity of these enzymes has been observed in pests treated with this compound, suggesting their role in the detoxification and metabolism of the compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In insect pests, it influences cell function by disrupting normal cellular metabolism and development. For instance, treatment with this compound has been shown to prolong the development duration in larvae, reduce pupation rates, and decrease egg hatchability. These effects are indicative of the compound’s impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation. This compound targets the gamma-aminobutyric acid (GABA) receptor in insects, causing hyperexcitation of the nervous system and ultimately leading to the death of the pest. This mode of action is distinct from other insecticides, making this compound effective against resistant pest populations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its efficacy over extended periods. Degradation products may form over time, which could influence its long-term effects on cellular function. Studies have shown that this compound’s sublethal effects, such as prolonged larval development and reduced pupation rates, persist over time, indicating its lasting impact on pest populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively controls pest populations without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including reduced growth rates and increased mortality. These threshold effects highlight the importance of optimizing dosage to achieve effective pest control while minimizing potential harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with detoxifying enzymes such as cytochrome P450 monooxygenases. These enzymes facilitate the breakdown and elimination of the compound from the organism. The metabolic flux and levels of metabolites can be influenced by this compound, affecting overall metabolic processes in the treated pests .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in pest management .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with its target biomolecules and its overall efficacy in controlling pest populations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Broflanilide involves several steps, starting with the protection of the acid function of 2-chloro-3-nitrobenzoic acid as its methyl ester. This is followed by a nucleophilic aromatic substitution (SNAr) reaction of the chlorine with fluorine using cesium fluoride . The organic layer is then washed with hydrochloric acid, sodium hydrogen carbonate solution, and brine, and dried over anhydrous magnesium sulfate . The final product is purified through column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Broflanilide undergoes various chemical reactions, including hydrolysis and degradation in different environmental conditions. The hydrolysis behavior of this compound is significantly influenced by temperature and pH levels .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sodium hydrogen carbonate, and anhydrous magnesium sulfate . The hydrolysis reactions are typically conducted in buffer solutions with varying pH levels to study the compound’s stability .
Major Products Formed: The major products formed from the hydrolysis of this compound include its metabolites, DM-8007 and S(PFH-OH)-8007 . These metabolites are analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their presence in various matrices .
Wissenschaftliche Forschungsanwendungen
Broflanilide has a wide range of scientific research applications. In agriculture, it is used as a seed treatment to protect crops like wheat from wireworms . Its strong broad-spectrum efficacy makes it suitable for foliar, in-furrow, and seed treatment applications . In environmental science, this compound’s residue analysis in soil and agricultural produce is crucial for understanding its environmental impact . Additionally, it is being studied for its potential use in integrated pest management programs due to its unique mode of action and lack of cross-resistance with other insecticides .
Vergleich Mit ähnlichen Verbindungen
Broflanilide is unique due to its novel mode of action as a meta-diamide GABA-gated chloride channel allosteric modulator . Similar compounds include flubendiamide, which also targets GABA receptors but has a different chemical structure . Other related compounds are isoxazolines like fluxametamide, which share the same mode of action but differ in their chemical composition . Compared to these compounds, this compound offers superior efficacy and a broader spectrum of activity against various pests .
Eigenschaften
IUPAC Name |
3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZKWPYTWEWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrF11N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894815 | |
| Record name | Broflanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207727-04-5 | |
| Record name | Broflanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207727045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broflanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROFLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M24RC688M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


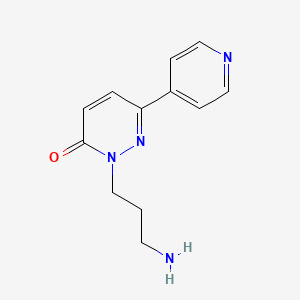
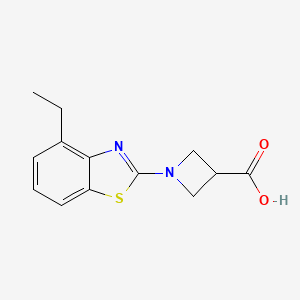
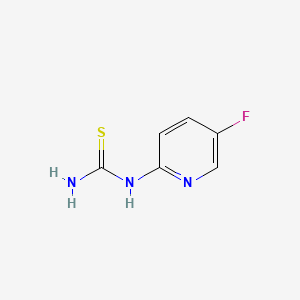
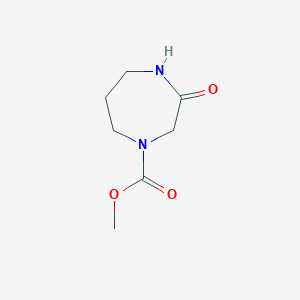
![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)
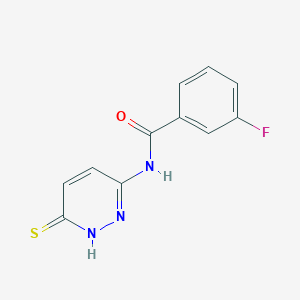
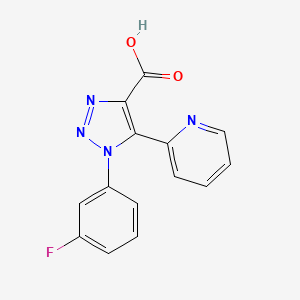
![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)
![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)

